Impurity B vs. Impurity C and Impurity E: Differential Removal Efficiency During Crystallization-Based Purification
In the reference (prior art) celiprolol base synthesis process, Impurity B is present at 0.102%, Impurity C at 0.217%, and Impurity E at 0.933%, with total unknown impurities at 0.198% [1]. When the improved carboxylic acid ester crystallization process (Example 1 of WO2007029155A2) is applied, Impurity B is reduced to 0.0765%, while Impurity C and Impurity E are entirely eliminated (Nil), and total unknown impurities drop to 0.08% [2]. This demonstrates that Impurity B is the most recalcitrant specified impurity, resisting complete removal even under optimized crystallization conditions, in contrast to Impurities C and E which are completely purged [3]. The final celiprolol hydrochloride Form I produced from this base contains total impurities of less than 0.1%, exceeding the European Pharmacopoeia specification of NMT 0.5% total impurities [4].
| Evidence Dimension | Residual impurity level after crystallization purification (HPLC area%) |
|---|---|
| Target Compound Data | Impurity B: 0.0765% (improved process); 0.102% (reference process) |
| Comparator Or Baseline | Impurity C: Nil (improved) / 0.217% (reference); Impurity E: Nil (improved) / 0.933% (reference); Total unknown: 0.08% (improved) / 0.198% (reference) |
| Quantified Difference | Impurity B persists at 0.0765% while Impurities C and E are reduced from 0.217%/0.933% to undetectable (Nil); a 100% removal for C and E vs. only ~25% reduction for B relative to the reference process. |
| Conditions | Celiprolol base monohydrate crystallization from carboxylic acid ester solvents; HPLC monitoring; Example 1, WO2007029155A2. |
Why This Matters
Impurity B is the rate-limiting specified impurity for celiprolol base purification; procurement of authentic Impurity B reference standard is mandatory for developing and validating a stability-indicating HPLC method capable of demonstrating adequate control of this persistent impurity.
- [1] WO 2007/029155 A2. Reference Example: Impurity B 0.102%, Impurity C 0.217%, Impurity E 0.933%, Total unknown 0.198%. View Source
- [2] WO 2007/029155 A2. Example 1: Impurity B 0.0765%, Impurity C Nil, Impurity E Nil, Total unknown 0.08%. View Source
- [3] WO 2007/029155 A2. Lines 267-271: 'The amount of impurities B, C and E...vary with the solvent of crystallization. ...celiprolol base substantially free of impurities may be isolated with about 0.20% or less total impurity content including impurity B.' View Source
- [4] WO 2007/029155 A2. European Pharmacopoeia specifications: any one specified impurity NMT 0.2%; any other impurity NMT 0.1%; total impurities NMT 0.5%. Final HCl salt: total impurities <0.1%. View Source
